molecular formula C9H7KO2 B096150 Potassium cinnamate CAS No. 16089-48-8

Potassium cinnamate

Cat. No. B096150
CAS RN: 16089-48-8
M. Wt: 186.25 g/mol
InChI Key: IWHVCHNCTHGORM-UHDJGPCESA-M
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Description

Potassium cinnamate is the potassium salt of natural cinnamic acid . It has a molecular formula of C9H7KO2 and a molecular weight of 186.25 g/mol . It is mainly used for preservative and fresh-keeping of carbonated drinks, fruit juice drinks, canned food, dairy products, pickled vegetables, and other foods .


Synthesis Analysis

Potassium cinnamate can be obtained by reacting cinnamic acid and potassium carbonate aqueous solution, and concentrating and drying . A study also mentioned the preparation of potassium cinnamate via a spray-drying process .


Molecular Structure Analysis

The molecular structure of Potassium cinnamate includes an aromatic ring, a vinyl group, and a potassium ion . The IUPAC name is potassium; (E)-3-phenylprop-2-enoate .


Chemical Reactions Analysis

Cinnamic acids, including Potassium cinnamate, are reactive to ultraviolet (UV) light . They are present in the biosynthetic pathway of plant lignin and are also known as photoactive yellow proteins, a component protein of certain photosynthetic bacteria .

Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Microbiology and Medicinal Chemistry

Summary

Potassium cinnamate, a derivative of cinnamic acid, has demonstrated promising antimicrobial properties. Researchers have synthesized various cinnamates and cinnamides with a cinnamoyl nucleus and evaluated their activity against pathogenic fungi and bacteria . Among these compounds, derivative 6 exhibited the best antifungal profile, while compound 18 showed the most potent antibacterial activity.

Experimental Procedures

Results

  • Molecular docking simulations suggested specific targets for compound 6 in Candida albicans and compound 18 in Staphylococcus aureus .

Photoresponsive Biobased Plastics

Specific Scientific Field

Polymer Chemistry and Materials Science

Summary

Cinnamic acid can be used to develop biobased plastics with photoresponsivity. These materials have applications in various fields, including industry and medicine. The use of cinnamic acid contributes to reducing global warming by replacing conventional plastics .

Commercial Applications

Specific Scientific Field

Chemical Engineering and Industrial Chemistry

Summary

Cinnamaldehyde, a compound derived from cinnamic acid, has commercial potential. However, challenges remain due to its low water solubility (only 1.1 g/L below 20°C). Researchers continue to explore ways to enhance its solubility and overcome practical limitations .

Safety And Hazards

The safety data sheet for Potassium cinnamate suggests that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and wash off with soap and plenty of water .

Future Directions

Research on Potassium cinnamate and its derivatives is ongoing. For instance, a study has reported the use of Potassium cinnamate to improve the crystallization and passivate defect for perovskite solar cell with efficiency exceeding 22% . This suggests potential applications in the field of renewable energy.

properties

IUPAC Name

potassium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVCHNCTHGORM-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-82-9 (Parent)
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium cinnamate

CAS RN

16089-48-8
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
J Shi, R Wu, Y Li, L Ma, S Liu, R Liu, P Lu - International Journal of …, 2022 - Elsevier
… Potassium cinnamate was utilized to construct antibacterial film in this work since it has been used as food additive owing to non-toxicity and strong antibacterial activity [33]. The …
Number of citations: 3 www.sciencedirect.com
L Huxin, X Liu, X Gong, R Zhou, X Peng… - Energy …, 2022 - Wiley Online Library
… In this work, it was reported a multifunctional conjugated molecule of potassium cinnamate (PC) was doped into perovskite precursor solution to improve the film quality and passivate …
Number of citations: 3 onlinelibrary.wiley.com
Y Liu, H Cui, J Xu, J Shi, N Yan, J Zou, S You - Materials Letters, 2023 - Elsevier
… prepared from the direct pyrolysis of potassium cinnamate without the use of any activators or … N-doped porous carbons were also prepared by co-pyrolysis of potassium cinnamate and …
Number of citations: 0 www.sciencedirect.com
T Nishikubo, J Uchida, K Matsui, T Iizawa - Macromolecules, 1988 - ACS Publications
… as a chromophore showed higher photosensization efficiency than the corresponding low molecular weight photosensitizer for trans-cis photoisomerization of potassium cinnamate in …
Number of citations: 44 pubs.acs.org
T Nishikubo, K Abe, J Uchida - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
… pendant NP moieties in the polymer chain, the concentration of the polymeric photosensitizer, and the effect of the reaction medium on the photoisomerization of potassium cinnamate (…
Number of citations: 16 onlinelibrary.wiley.com
Y Nakayama, T Matsuda - Journal of Polymer Science Part A …, 1992 - Wiley Online Library
… The reaction of copolymer of N,N-dimethylacrylamide (DMAA) and bromoethyl methacrylate with potassium cinnamate produced water-soluble photosensitive polymers. Photosensitive …
Number of citations: 89 onlinelibrary.wiley.com
西久保忠臣, 一條太郎, 高岡恒郎 - 日本化学会誌, 1973 - jlc.jst.go.jp
… Some properties of PGC prepared from epichlerohydrin rubber (PECH) with potassium cinnamate were measured. The relative sensitivity of PGC containing 5-nitroacenaphthene as a …
Number of citations: 21 jlc.jst.go.jp
ZX Ge, RK Wang, MY He, L Zhou, L Han… - Food and …, 2016 - cabdirect.org
… the inhibitory effect of potassium cinnamate on mycelium growth, … The results showed that potassium cinnamate displayed … When the concentrations of potassium cinnamate was 4 mg/…
Number of citations: 1 www.cabdirect.org
T Nishikubo, A Kameyama, K Kishi - JAPANESE JOURNAL OF …, 1993 - hero.epa.gov
… Photoisomerization of potassium cinnamate (PCIN) was carried out using the polymeric … any excess styrene units depressed the photosensitizing efficiency to potassium cinnamate. …
Number of citations: 2 hero.epa.gov
W Yang, Y Gan, X Jiang, H Liu - European Journal of Inorganic …, 2015 - Wiley Online Library
… First, octa(3-chloropropyl)silsesquioxane (named as SQs_Cl 8 ) was reacted with potassium cinnamate to prepare multifunctional photoreactive SQ monomers (Scheme 1). This …

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